molecular formula C14H20FN3O B5410943 N-(2-FLUOROPHENYL)-N'-(2-PIPERIDINOETHYL)UREA

N-(2-FLUOROPHENYL)-N'-(2-PIPERIDINOETHYL)UREA

Cat. No.: B5410943
M. Wt: 265.33 g/mol
InChI Key: DEJHYBPMWXBKBM-UHFFFAOYSA-N
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Description

N-(2-FLUOROPHENYL)-N’-(2-PIPERIDINOETHYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are often studied for their potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of a fluorophenyl group and a piperidinoethyl moiety in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-FLUOROPHENYL)-N’-(2-PIPERIDINOETHYL)UREA typically involves the reaction of 2-fluoroaniline with an isocyanate derivative, followed by the introduction of a piperidinoethyl group. The reaction conditions may include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and continuous flow systems. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-FLUOROPHENYL)-N’-(2-PIPERIDINOETHYL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-FLUOROPHENYL)-N’-(2-PIPERIDINOETHYL)UREA involves its interaction with specific molecular targets. The fluorophenyl group may enhance its binding affinity to certain enzymes or receptors, while the piperidinoethyl moiety could influence its pharmacokinetic properties. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2-CHLOROPHENYL)-N’-(2-PIPERIDINOETHYL)UREA: Similar structure but with a chlorine atom instead of fluorine.

    N-(2-BROMOPHENYL)-N’-(2-PIPERIDINOETHYL)UREA: Contains a bromine atom in place of fluorine.

Uniqueness

The presence of the fluorine atom in N-(2-FLUOROPHENYL)-N’-(2-PIPERIDINOETHYL)UREA may impart unique properties such as increased metabolic stability and altered electronic characteristics, making it distinct from its chloro and bromo analogs.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-(2-piperidin-1-ylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FN3O/c15-12-6-2-3-7-13(12)17-14(19)16-8-11-18-9-4-1-5-10-18/h2-3,6-7H,1,4-5,8-11H2,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJHYBPMWXBKBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199698
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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